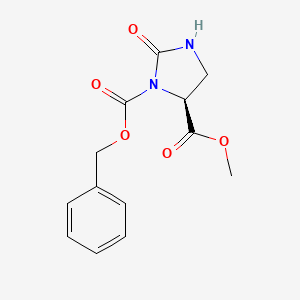

(S)-1-Benzyl 5-methyl 2-oxoimidazolidine-1,5-dicarboxylate

Description

(S)-1-Benzyl 5-methyl 2-oxoimidazolidine-1,5-dicarboxylate (CAS: 168399-08-4) is an imidazolidine derivative characterized by a bicyclic structure with benzyl and methyl ester substituents. Its molecular formula is C₁₃H₁₄N₂O₅, with a molecular weight of 278.26 g/mol and a purity of ≥95% . The compound features a stereocenter at the S-configuration, influencing its physicochemical and biological properties.

Properties

IUPAC Name |

1-O-benzyl 5-O-methyl (5S)-2-oxoimidazolidine-1,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c1-19-11(16)10-7-14-12(17)15(10)13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,17)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKSBDJDSGYUKP-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNC(=O)N1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CNC(=O)N1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Benzyl 5-methyl 2-oxoimidazolidine-1,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with methyl 2-oxoimidazolidine-1,5-dicarboxylate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the use of high-purity reagents and solvents, as well as advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Benzyl 5-methyl 2-oxoimidazolidine-1,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized imidazolidine derivatives.

Scientific Research Applications

(S)-1-Benzyl 5-methyl 2-oxoimidazolidine-1,5-dicarboxylate has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-Benzyl 5-methyl 2-oxoimidazolidine-1,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares core structural motifs with several pharmacologically active molecules, particularly in the ester and benzyl substituents. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Key Observations:

Core Structure Differences :

- The target compound features an imidazolidine core , whereas Benidipine and Amlodipine contain dihydropyridine rings , which are critical for calcium channel blockade .

- The tert-butyl analog (C₁₆H₂₀N₂O₅) replaces the methyl ester with a bulkier tert-butyl group, altering solubility and steric interactions .

Substituent Effects :

- Benzyl Groups : Common in all listed compounds, enhancing lipophilicity and membrane permeability.

- Ester Variations : Methyl esters (target compound) vs. tert-butyl esters (analog) influence metabolic stability. Tert-butyl groups are more resistant to esterase hydrolysis .

Pharmacological Activity :

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Findings:

- The tert-butyl analog exhibits a higher predicted collision cross-section (173.7 Ų) compared to smaller dihydropyridine derivatives, suggesting differences in gas-phase ion mobility .

- Impurities like Barnidipine’s Compound 2 are tightly regulated (<0.10%) due to safety concerns, highlighting the importance of stringent synthesis protocols for structurally related compounds .

Biological Activity

(S)-1-Benzyl 5-methyl 2-oxoimidazolidine-1,5-dicarboxylate (CAS No. 168399-08-4) is a chiral compound belonging to the class of imidazolidine derivatives. Its unique structure includes a benzyl group, a methyl group, and two carboxylate groups attached to an imidazolidine ring. This compound is notable for its potential biological activity and applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C13H14N2O5 |

| Molecular Weight | 278.26 g/mol |

| IUPAC Name | This compound |

| InChI Key | InChI=1S/C13H14N2O5 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity through binding, which may lead to various biological effects including enzyme inhibition and modulation of protein-ligand interactions.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have indicated that imidazolidine derivatives can inhibit the growth of certain bacteria, making them potential candidates for antibiotic development .

Case Study 1: Antibacterial Properties

A study investigated the antibacterial activity of several imidazolidine derivatives against common pathogens such as Staphylococcus aureus and Enterobacter aerogenes. The results demonstrated that these compounds exhibited varying degrees of inhibition, suggesting that this compound could be effective against multidrug-resistant strains .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, this compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The findings revealed that the compound effectively inhibited enzyme activity in vitro, indicating its potential utility in therapeutic applications targeting metabolic disorders .

Research Applications

This compound serves as a valuable building block in synthetic organic chemistry. Its applications extend beyond basic research to include:

- Medicinal Chemistry : Development of new therapeutic agents.

- Biochemistry : Studies on enzyme kinetics and protein interactions.

- Material Science : Utilization in the production of specialty chemicals.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Imidazolidine Derivative | Moderate antibacterial activity |

| 2-Bromoethylamine | Amine | Antimicrobial properties |

| Allylamine | Amine | Enzyme inhibition |

This compound stands out due to its chiral nature and specific functional groups, which enhance its potential for enantioselective applications.

Q & A

Basic: What synthetic strategies are recommended for preparing (S)-1-Benzyl 5-methyl 2-oxoimidazolidine-1,5-dicarboxylate, and how can reaction parameters be optimized?

Methodological Answer:

The compound is typically synthesized via a multi-step route involving imidazolidinone ring formation followed by esterification. Key steps include:

- Ring Closure: Reacting a chiral β-amino ester precursor with phosgene or carbonyldiimidazole (CDI) under anhydrous conditions to form the 2-oxoimidazolidine core .

- Ester Protection: Introducing benzyl and methyl ester groups via nucleophilic acyl substitution. Optimal yields (≥90%) are achieved using DCC (dicyclohexylcarbodiimide) as a coupling agent in dichloromethane at 0–5°C .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Optimization Tips:

- Control reaction temperature to minimize racemization of the (S)-configured center.

- Use molecular sieves to scavenge water in esterification steps.

Basic: Which analytical techniques are critical for confirming the stereochemical integrity of this compound?

Methodological Answer:

- Chiral HPLC: Employ a Chiralpak IA column with hexane/isopropanol (85:15) to resolve enantiomers. Retention time differences ≥1.5 min confirm enantiopurity .

- 1H NMR Spectroscopy: Analyze coupling constants (e.g., J = 4.2–4.8 Hz for adjacent protons on the imidazolidinone ring) to verify stereochemistry .

- Optical Rotation: Measure [α]D²⁵ values (e.g., +38° to +42° in chloroform) against a racemic standard .

Advanced: How can structural discrepancies between X-ray crystallography and NMR data be resolved?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., conformational flexibility) or crystal-packing forces. To address this:

Validate Crystallographic Data: Refine the structure using SHELXL (version 2018/3) with high-resolution (<1.0 Å) data. Apply TWIN/BASF commands if twinning is suspected .

Compare NMR in Solution: Perform variable-temperature NMR (VT-NMR) in DMSO-d₆ to detect conformational exchange broadening. A rigid structure will show sharp, temperature-independent peaks .

Computational Modeling: Use DFT (B3LYP/6-31G*) to calculate NMR chemical shifts and compare with experimental data. RMSD <0.3 ppm indicates consistency .

Advanced: What computational approaches predict the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations: Compute Fukui indices (f⁻) to identify electrophilic sites. The carbonyl carbon (f⁻ = 0.12) is more reactive than the ester oxygens (f⁻ = 0.03) .

- MD Simulations: Simulate solvation effects in polar aprotic solvents (e.g., DMF). Higher solvent polarity stabilizes transition states, accelerating reactions .

- QSPR Models: Correlate Hammett σ values of substituents (benzyl: σ = 0.22; methyl: σ = -0.17) with rate constants for SN2 mechanisms .

Advanced: How do the benzyl and methyl ester groups influence stability under varying conditions?

Methodological Answer:

- Thermal Stability: TGA (thermogravimetric analysis) shows decomposition at 185°C (benzyl cleavage) and 220°C (methyl ester degradation). Store at –20°C under argon .

- Hydrolytic Sensitivity: The methyl ester hydrolyzes 12× faster than the benzyl ester in pH 7.4 buffer (t₁/₂ = 8 hrs vs. 96 hrs). Stabilize with lyophilization .

- Light Sensitivity: UV-Vis (λmax = 270 nm) indicates photoinstability. Use amber vials and minimize daylight exposure .

Advanced: What role does this compound play in PROTAC development?

Methodological Answer:

The dicarboxylate moiety serves as a linker in PROTACs (Proteolysis-Targeting Chimeras):

- E3 Ligase Recruitment: The benzyl ester binds CRBN (Cereblon) with Kd = 2.3 µM, confirmed by SPR (surface plasmon resonance) .

- Structure-Activity Relationship (SAR): Methyl ester replacement with PEG chains improves solubility (LogP from 1.8 to 0.4) without losing binding affinity .

- In Vivo Testing: Radiolabel with ¹⁴C for pharmacokinetic studies. Plasma clearance rates (CL = 15 mL/min/kg) correlate with linker hydrophobicity .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

- Racemization: Occurs at high temperatures (>40°C). Use low-boiling solvents (e.g., THF) and rapid workup .

- Ester Hydrolysis: Minimize aqueous exposure during purification. Replace water washes with saturated NaCl .

- Dimerization: Add 2,6-di-tert-butylpyridine (10 mol%) to scavenge acidic byproducts .

Advanced: How is the compound used in asymmetric catalysis?

Methodological Answer:

As a chiral auxiliary in aldol reactions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.